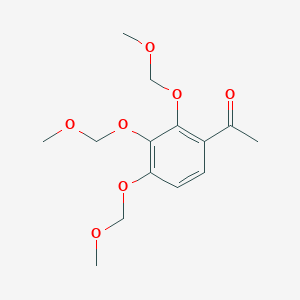
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one is an organic compound with the molecular formula C12H16O6 It is characterized by the presence of three methoxymethoxy groups attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trihydroxybenzaldehyde and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the methoxymethoxy groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It can influence signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
1-(2,3,4-Tris(methoxymethoxy)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone: This compound has similar structural features but differs in the position and number of methoxymethoxy groups.
1-(4-(2-Methylphenyl)methoxy)phenyl)ethan-1-one: This compound has a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20O7 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
1-[2,3,4-tris(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O7/c1-10(15)11-5-6-12(19-7-16-2)14(21-9-18-4)13(11)20-8-17-3/h5-6H,7-9H2,1-4H3 |
InChI Key |
HUDMKAMPITWDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCOC)OCOC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


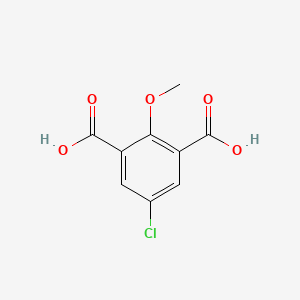
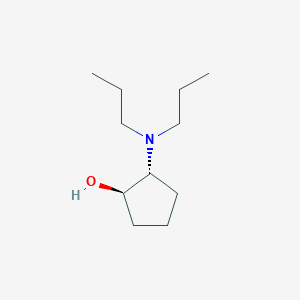
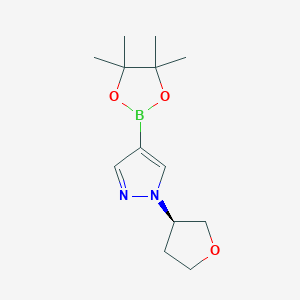
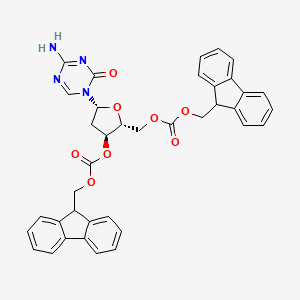

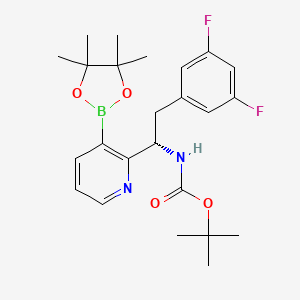
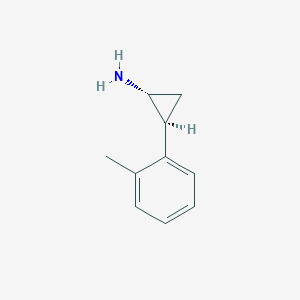
![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)

![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
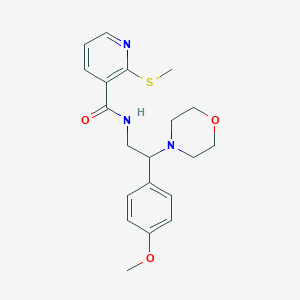
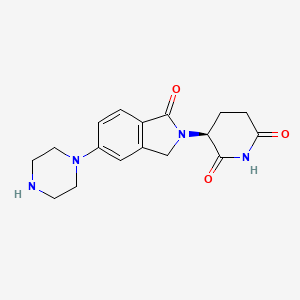
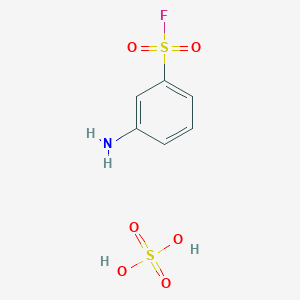
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
